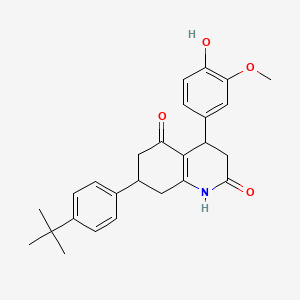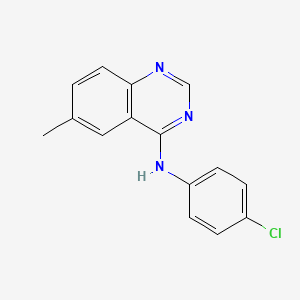
7-(4-tert-butylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinolinedione derivatives often involves strategic lithiation and subsequent reactions. For example, a related compound, 5-(tert-Butoxycarbonyl)-7-methoxy-1-methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline, was lithiated regioselectively using sec-BuLi in the presence of water in ether at −78°C, showcasing a method that could potentially be adapted for our compound of interest (Moro-oka et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by specific bond angles and conformations. For instance, in a similar quinoline derivative, the quinoline ring system forms distinct dihedral angles with adjacent rings, suggesting that our compound might also exhibit unique structural features conducive to specific interactions and reactivities (Anthal et al., 2018).
Chemical Reactions and Properties
Quinolinediones participate in various chemical reactions due to their reactive sites. For example, the presence of tert-butyl groups and methoxy groups in related compounds influences their reactivity, as seen in the facile synthesis and unique properties of quinone from a polyvalent porphyrin derivative (Ozawa & Hanaki, 1986). Such groups in our compound could similarly impact its chemical behavior.
Physical Properties Analysis
The physical properties of quinolinedione derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of tert-butyl and methoxy groups can affect these properties, as seen in related compounds, suggesting that our compound may have unique physical characteristics suitable for various scientific applications (Ozyurt et al., 2008).
Chemical Properties Analysis
The chemical properties of quinolinediones, including their redox behavior, acidity, and basicity, are key to their reactivity and potential applications. The structural elements such as the quinoline core and substituents like tert-butyl and methoxy groups play a crucial role in defining these properties, as evidenced in studies of similar compounds (Carloni et al., 1993).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
T. Imamoto et al. (2012) explored the use of tert-butylphenyl and hydroxy-methoxyphenyl groups in phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts showed excellent enantioselectivities and high catalytic activities, underscoring the importance of substituents in asymmetric synthesis, which could be relevant to the design and application of the compound for catalytic purposes (Imamoto et al., 2012).
Photophysical Properties
Vikas Padalkar and N. Sekar (2014) studied the synthesis and photophysical properties of azole-quinoline-based fluorophores. Their work focused on excited-state intramolecular proton transfer (ESIPT) inspired compounds, highlighting the importance of structural modification for enhancing photophysical behaviors. This suggests that modifications to the compound of interest could lead to novel materials with unique optical properties (Padalkar & Sekar, 2014).
Corrosion Inhibition
Şaban Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron. Their findings, based on quantum chemical and molecular dynamics simulation approaches, indicate that certain quinoline derivatives can serve as effective corrosion inhibitors. This suggests potential applications of the compound in corrosion inhibition, given its structural similarity to quinoline derivatives (Erdoğan et al., 2017).
Electropolymerization and Material Science
Funda Ozyurt et al. (2008) reported on the synthesis and characterization of a new polythiophene derivative for application in organic electronics. The presence of tert-butylphenyl groups contributed to the solution processability of the electrochromic polymer, indicating that the structural features of the compound may similarly affect its processability and utility in material science applications (Ozyurt et al., 2008).
Eigenschaften
IUPAC Name |
7-(4-tert-butylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-26(2,3)18-8-5-15(6-9-18)17-11-20-25(22(29)12-17)19(14-24(30)27-20)16-7-10-21(28)23(13-16)31-4/h5-10,13,17,19,28H,11-12,14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOXYXKMGFBSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)O)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-tert-butylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)
![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)
![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)
![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)
![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)
![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)
![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)
![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)